2-amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Description
2-amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H17Cl2N3O3 and its molecular weight is 406.26. The purity is usually 95%.
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Biological Activity
2-Amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C19H17Cl2N3O3 with a molecular weight of 406.26 g/mol. The structure includes a pyrano-pyridine core, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- A549 (lung cancer)
- HepG-2 (liver cancer)
Table 1: IC50 Values Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
MCF-7 | 0.216 | Vinblastine |
HCT-116 | 0.250 | Colchicine |
PC-3 | 0.180 | Sorafenib |
A549 | 0.300 | Sorafenib |
HepG-2 | 0.275 | Colchicine |
The compound showed promising selectivity towards cancer cells compared to normal cell lines such as human fetal lung (HFL-1) and WI-38 fibroblasts, indicating a potential therapeutic window for further development.
The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of key kinases associated with tumor growth:
- EGFR Inhibition : The compound demonstrated strong inhibitory activity against the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- VEGFR Inhibition : It also showed significant inhibition of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis.
Table 2: Kinase Inhibition Profile
Kinase | Inhibition (%) | Reference Compound |
---|---|---|
EGFR | 85% | Sorafenib |
VEGFR | 90% | Sorafenib |
Case Studies
In a notable study, the compound was subjected to molecular docking analysis to elucidate its binding affinity to EGFR and VEGFR active sites. The results indicated that the compound binds effectively, with lower binding energies compared to reference inhibitors:
- Binding Affinity :
- EGFR: ΔE = -6.73 kcal/mol
- VEGFR: ΔE = -6.50 kcal/mol
These findings suggest that the compound's structural features facilitate strong interactions with critical residues in the active sites of these kinases.
Properties
IUPAC Name |
2-amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-10-7-15-17(19(25)24(10)5-6-26-2)16(12(9-22)18(23)27-15)11-3-4-13(20)14(21)8-11/h3-4,7-8,16H,5-6,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPMNBMPHKSEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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